Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-
Description
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- is a ketone derivative featuring a pyrrolidinyl group attached to the methanone carbon and a para-substituted phenyl ring bearing a 1H-tetrazole moiety. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. For instance, diazonium salt coupling (as seen in compound 8 in ) or nucleophilic substitution reactions involving pyrrolidine derivatives could be plausible pathways .
Structurally, the compound’s pyrrolidinyl group (a five-membered amine ring) distinguishes it from piperazine-containing analogs (six-membered rings), impacting solubility, steric bulk, and hydrogen-bonding capacity.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(16-7-1-2-8-16)10-3-5-11(6-4-10)17-9-13-14-15-17/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDECUVNYHQMKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225350 | |
| Record name | 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-04-4 | |
| Record name | 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The pyrrolidinyl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the tetrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pharmacological Studies
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity: Related compounds have shown effectiveness against various bacterial strains, suggesting Methanone may also possess similar properties.
- CNS Activity: The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological effects.
Drug Development
The compound's unique structure makes it a lead candidate for developing new pharmaceuticals targeting specific diseases. Its interaction with enzymes and receptors associated with tetrazole derivatives could lead to novel treatments for conditions such as:
- Cancer: Research into tetrazole derivatives has indicated potential anti-cancer properties.
- Neurological Disorders: Given its structural components, the compound may influence pathways related to mood disorders or neurodegenerative diseases.
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial efficacy of related tetrazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively. Methanone's structural similarities suggest it may exhibit comparable antimicrobial activity.
Case Study 2: CNS Effects
In research focusing on CNS-active compounds, derivatives of pyrrolidine have shown promise in modulating neurotransmitter levels. Investigations into Methanone's effects on dopamine and serotonin receptors could provide insights into its potential use in treating depression or anxiety disorders.
Mechanism of Action
The mechanism by which Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions . These interactions can modulate biological pathways and influence the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Amines
A. Piperazine-Based Analogues The compound {4-[6-(2-pyridinyl)-3-pyridazinyl]-1-piperazinyl}[3-(1H-tetrazol-1-yl)phenyl]methanone () shares a similar scaffold but replaces pyrrolidinyl with piperazinyl. Key differences include:
- Ring Size and Basicity : Piperazine (six-membered) offers greater conformational flexibility and basicity compared to pyrrolidine (five-membered).
- Molecular Weight : The piperazinyl analog has a higher molecular weight (413.445 g/mol) due to the pyridazinyl group, whereas the pyrrolidinyl compound is expected to be lighter (~350–370 g/mol range inferred from structural analogs) .
B. Thiophene-Containing Analogues Compound 21 (), thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, replaces the tetrazolylphenyl group with a thiophene ring.
Tetrazole vs. Triazole Derivatives
The crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () highlights differences between tetrazole and triazole substituents:
- Electronic Effects : Tetrazoles exhibit stronger electron-withdrawing character compared to triazoles, affecting the phenyl ring’s reactivity.
- Hydrogen Bonding: Tetrazoles can act as both hydrogen bond donors and acceptors, while triazoles primarily accept bonds. This distinction impacts intermolecular interactions in solid-state structures .
Positional Isomerism
The tetrazole’s position on the phenyl ring (para in the target compound vs. meta in ’s piperazinyl analog) influences electronic distribution and steric accessibility. Para-substitution often enhances symmetry and crystallinity, as seen in ’s triazole derivative .
Comparative Data Table
| Compound Name | Heterocyclic Amine | Aryl Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- | Pyrrolidine | 4-(1H-Tetrazol-1-yl)phenyl | ~350–370 (estimated) | High polarity, moderate basicity |
| {4-[6-(2-Pyridinyl)-3-pyridazinyl]-1-piperazinyl}[3-(1H-tetrazol-1-yl)phenyl]methanone | Piperazine | 3-(1H-Tetrazol-1-yl)phenyl | 413.445 | Enhanced π-π stacking, higher basicity |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Piperazine | Thiophen-2-yl | Not reported | Increased lipophilicity |
| 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | N/A | 4-Methoxyphenyl | 231.25 | Crystalline, moderate polarity |
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis may require optimization of coupling reactions to avoid side products, as seen in diazonium-based protocols () .
- Biological Relevance : Tetrazole-containing compounds are often explored as bioisosteres for carboxylic acids; however, the pyrrolidinyl group’s impact on pharmacokinetics (e.g., blood-brain barrier penetration) remains unstudied.
Biological Activity
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-, also known by its chemical name 3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15N5O
- Molecular Weight : 305.33 g/mol
- CAS Number : 626216-04-4
- Chemical Structure : The compound features a pyrrolidine moiety linked to a tetrazole-substituted phenyl group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain tetrazole derivatives can inhibit the growth of various bacterial strains and fungi. While specific data on Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- is limited, it is hypothesized that similar mechanisms may apply due to structural similarities with other active tetrazole compounds .
Cardiovascular Effects
A study on related compounds highlighted the potential cardiotonic effects through phosphodiesterase (PDE) inhibition. The tetrazole ring in these compounds is believed to play a crucial role in modulating cardiovascular functions by enhancing myocardial contractility and improving heart rate variability. Methanone derivatives have shown promising results in preclinical models for treating heart failure and other cardiovascular diseases .
The biological activity of Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- can be attributed to several mechanisms:
- PDE Inhibition : Compounds with similar structures have been shown to inhibit PDE3A and PDE3B, leading to increased intracellular cAMP levels and subsequent enhancement of cardiac contractility.
- Antioxidant Properties : Molecular docking studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells and tissues .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table: Summary of Biological Activities
Relevant Research
A recent publication explored the synthesis and biological evaluation of various tetrazole derivatives, noting their potential as therapeutic agents against cardiovascular diseases. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of specific functional groups for enhancing biological efficacy .
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole Cyclization | NaN₃, glacial acetic acid, 110°C | 65–75 | |
| Pyrrolidine Coupling | DCC, DMAP, dry DCM | 50–60 |
How can spectroscopic techniques validate the structural integrity of this compound?
Basic Research Question
- FTIR : Key peaks include:
- N–H stretching (tetrazole) at ~3100–3300 cm⁻¹.
- C=O (methanone) at ~1680–1700 cm⁻¹ .
- ¹H/¹³C-NMR :
- Pyrrolidine protons appear as multiplets at δ 1.8–2.5 ppm (¹H) and δ 25–50 ppm (¹³C).
- Tetrazole protons show singlets at δ 8.5–9.0 ppm (¹H) and δ 142–145 ppm (¹³C) .
- Mass Spectrometry : Molecular ion peak at m/z ~323 (C₁₇H₁₇N₅O₂) .
What biological activities are associated with this compound?
Basic Research Question
Preliminary studies suggest:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
- Enzyme Inhibition : Interaction with cytochrome P450 enzymes via tetrazole-mediated hydrogen bonding .
- Anti-inflammatory Potential : Modulation of NF-κB pathways in in vitro models .
Q. Table: Reported Bioactivity
| Activity | Assay Model | IC₅₀/MIC | Reference |
|---|---|---|---|
| Antibacterial | Broth microdilution | 16 µg/mL | |
| Enzyme Inhibition | CYP3A4 binding assay | 12 µM |
How can computational methods optimize reaction conditions for higher yields?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts electronic properties of intermediates (e.g., tetrazole ring aromaticity) to guide solvent selection (polar aprotic solvents preferred) .
- Molecular Dynamics (MD) : Simulates steric hindrance during pyrrolidine coupling, favoring DCM over THF due to lower energy barriers .
What mechanisms explain contradictory bioactivity data across studies?
Advanced Research Question
Discrepancies arise from:
- Solubility Variability : Tetrazole’s pH-dependent ionization affects bioavailability (e.g., reduced activity at physiological pH) .
- Structural Analogues : Substitutions on the phenyl ring (e.g., methoxy vs. nitro groups) alter binding affinities. Compare SAR data from .
Q. Resolution Strategy :
- Standardize assay conditions (pH, solvent).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
How can docking studies elucidate target interactions?
Advanced Research Question
- Target Selection : Prioritize proteins with tetrazole-binding pockets (e.g., bacterial efflux pumps, kinase domains) .
- Software Tools : AutoDock Vina or BIOVIA Discovery Studio for binding affinity calculations.
- Key Interactions :
- Tetrazole N–H···O hydrogen bonds with active-site residues.
- Pyrrolidine’s hydrophobic interactions with nonpolar pockets .
Q. Example Docking Result :
| Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Klebsiella pneumoniae (7BYE) | -8.2 |
What stability challenges arise during storage and handling?
Advanced Research Question
- Photodegradation : The tetrazole moiety is light-sensitive. Store in amber vials at -20°C .
- Hydrolysis : Methanone carbonyl reacts with moisture. Use anhydrous solvents in synthetic steps .
- Thermal Stability : Decomposes above 150°C (TGA data recommended) .
How do substituents on the phenyl ring influence bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups (NO₂) : Enhance antimicrobial activity but reduce solubility .
- Electron-Donating Groups (OCH₃) : Improve pharmacokinetics but may lower binding affinity .
Q. SAR Table :
| Substituent | LogP | MIC (µg/mL) | Reference |
|---|---|---|---|
| -NO₂ | 3.5 | 8 | |
| -OCH₃ | 2.8 | 16 |
What analytical methods resolve structural isomers?
Advanced Research Question
- HPLC-MS/MS : Differentiates regioisomers (e.g., 1H-tetrazole vs. 2H-tetrazole) via retention time and fragmentation patterns .
- X-ray Crystallography : Confirms absolute configuration (e.g., methanone’s planar geometry) .
How to scale synthesis for preclinical studies without compromising purity?
Advanced Research Question
- Continuous Flow Synthesis : Reduces reaction time and improves yield (e.g., 75% yield at 50 g scale) .
- Quality Control : Implement in-line FTIR for real-time monitoring of tetrazole formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
